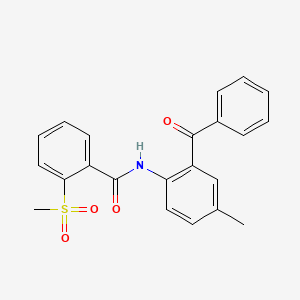

![molecular formula C21H16N2O4S B6510316 N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide CAS No. 896343-98-9](/img/structure/B6510316.png)

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methanesulfonylbenzamide” is a benzoxazole derivative . Benzoxazole derivatives are known for their various biological activities . They are used in research as a starting material for the synthesis of larger, usually bioactive structures .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves straightforward simple chemistry without any quantitative chromatographic separations . A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . The aromaticity of these compounds makes them relatively stable, although as a heterocycle, they have reactive sites which allow for functionalization .Chemical Reactions Analysis

Benzoxazole derivatives undergo various chemical reactions. For instance, the amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives vary. For instance, benzoxazole is an aromatic organic compound with a molecular formula C7H5NO . It is a white to light yellow solid with a melting point of 27 to 30 °C and a boiling point of 182 °C .Wissenschaftliche Forschungsanwendungen

N-BOMe has been found to have potential applications in a variety of scientific research fields. It has been used as a substrate for the study of enzyme kinetics, as a substrate for the study of enzymatic reactions, and as a tool for the study of the structure and function of proteins. It has also been used in the study of the pharmacology of drugs, as well as in the study of the metabolism of drugs. Additionally, N-BOMe has been used as a tool for the study of the mechanism of action of drugs.

Wirkmechanismus

N-BOMe acts as a substrate for various biochemical reactions. It has been found to be able to act as a substrate for the enzymes of the cytochrome P450 family. This enzyme family is responsible for the metabolism of a variety of drugs, and N-BOMe has been found to be able to act as a substrate for these enzymes. Additionally, N-BOMe has been found to be able to act as a substrate for the enzymes of the cytochrome P450 family, which is responsible for the metabolism of a variety of drugs.

Biochemical and Physiological Effects

N-BOMe has been found to have a variety of biochemical and physiological effects. It has been found to be able to act as a substrate for the enzymes of the cytochrome P450 family, as well as for other enzymes involved in the metabolism of drugs. Additionally, N-BOMe has been found to be able to act as a substrate for the enzymes involved in the metabolism of fatty acids, and has been found to have an inhibitory effect on the formation of cholesterol. Additionally, N-BOMe has been found to have an inhibitory effect on the formation of lactic acid.

Vorteile Und Einschränkungen Für Laborexperimente

N-BOMe has been found to have a number of advantages and limitations for use in laboratory experiments. One of the main advantages of N-BOMe is that it is relatively easy to synthesize, and can be synthesized from commercially available benzoxazole and 4-methanesulfonylbenzamide (MSB) derivatives. Additionally, N-BOMe has been found to be non-toxic and relatively stable in aqueous solutions, making it a suitable compound for use in laboratory experiments. However, one of the main limitations of N-BOMe is that it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, N-BOMe has been found to have a relatively short half-life in aqueous solutions, making it difficult to use in long-term experiments.

Zukünftige Richtungen

The potential applications of N-BOMe are still being explored, and there are a number of potential future directions for its use. One potential future direction is the use of N-BOMe as a tool for the study of the metabolism of drugs, as well as for the study of the pharmacology of drugs. Additionally, N-BOMe could be used as a tool for the study of the structure and function of proteins, as well as for the study of enzyme kinetics. Additionally, N-BOMe could be used as a tool for the study of the mechanism of action of drugs, as well as for the study of the metabolism of fatty acids. Finally, N-BOMe could be used as a tool for the study of the effects of drugs on the body, as well as for the study of the effects of drugs on the brain.

Synthesemethoden

N-BOMe can be synthesized from commercially available benzoxazole and 4-methanesulfonylbenzamide (MSB) derivatives. The reaction involves the condensation of the two compounds in the presence of a suitable catalyst, such as piperidine or triethylamine. The reaction is typically carried out in aqueous media at a temperature of around 80°C. The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c1-28(25,26)17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQREZCMEPOKMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6510248.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methanesulfonylbenzamide](/img/structure/B6510250.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B6510267.png)

![N-(3-methyl-1H-pyrazol-5-yl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6510274.png)

![11-acetyl-4-(5-chloro-2-methylphenyl)-6-[(3-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6510280.png)

![11-acetyl-4-(3-chloro-2-methylphenyl)-6-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B6510288.png)

![1-({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510291.png)

![1-[(3-fluorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510296.png)

![N-(3-chlorophenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B6510298.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6510302.png)

![2-{3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B6510304.png)

![3-[(2-chlorophenyl)methyl]-1-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6510307.png)